Vutiglabridin
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Overview
Description
Vutiglabridin is a synthetic small molecule that is currently in clinical development for the treatment of obesity. It is a structural analog of glabridin, a natural compound found in licorice root. This compound has shown promising results in preclinical and clinical studies, particularly in modulating paraoxonase-1 (PON1) and paraoxonase-2 (PON2), enzymes associated with lipid metabolism and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vutiglabridin is synthesized through a series of chemical reactions starting from glabridin. The synthetic route involves the modification of the glabridin structure to enhance its biological activity and stability. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to increase solubility.
Ethoxylation: Addition of ethoxy groups to improve bioavailability.
Cyclization: Formation of a pyranochromen ring to enhance stability.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled reaction conditions.
Purification: Multi-step purification processes including crystallization and chromatography.
Quality Control: Rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Vutiglabridin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form more stable compounds.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, which have been studied for their enhanced biological activities .
Scientific Research Applications
Vutiglabridin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid metabolism and oxidative stress.
Biology: Investigated for its role in modulating enzymes like PON1 and PON2.
Medicine: Explored as a potential therapeutic agent for obesity, hyperlipidemia, and age-related diseases.
Mechanism of Action
Vutiglabridin exerts its effects by modulating the activity of paraoxonase-1 (PON1) and paraoxonase-2 (PON2). These enzymes play a crucial role in lipid metabolism and oxidative stress. This compound binds to PON1 and PON2 with high affinity, enhancing their activity and protecting them from oxidative damage. This leads to improved lipid metabolism, reduced oxidative stress, and potential therapeutic benefits for obesity and related metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Glabridin: The natural compound from which vutiglabridin is derived.
Resveratrol: Another compound known for its antioxidant properties.
Curcumin: A compound with anti-inflammatory and antioxidant effects
Uniqueness
This compound is unique in its ability to specifically modulate PON1 and PON2, which are not targeted by other similar compounds. This specificity makes it a promising candidate for the treatment of obesity and related metabolic disorders .
Biological Activity
Vutiglabridin (VUTI) is a synthetic small molecule derived from glabridin, currently in clinical trials for obesity and related metabolic disorders. Its biological activity is primarily linked to its modulation of paraoxonase-1 (PON1) and paraoxonase-2 (PON2), which are enzymes associated with lipid metabolism, mitochondrial function, and oxidative stress reduction. This article synthesizes recent findings on VUTI's biological activities, supported by data tables and case studies.
1. Modulation of Paraoxonases:
this compound has been shown to interact with PON1 and PON2, enhancing their activity and stability. PON1 is known for its antioxidant properties, while PON2 plays a crucial role in mitochondrial function and lipid metabolism.
- PON1 Interaction:
- PON2 Interaction:
Research Findings
Recent studies have highlighted VUTI's potential in various contexts:
Case Study: Neuroprotection in Parkinson's Disease Models
A study demonstrated that VUTI improved mitochondrial activity in neuronal cells exposed to neurotoxic agents. Mice treated with VUTI showed a significant restoration of mitochondrial function compared to controls. The drug concentration in the brain was notably higher than in plasma, indicating effective blood-brain barrier penetration .
Case Study: Non-Alcoholic Steatohepatitis (NASH)
In models of NASH, VUTI treatment led to a marked reduction in liver steatosis and fibrosis. The therapeutic effects were attributed to enhanced PON2 activity, which promoted autophagy and reduced oxidative stress .
Table 1: Effects of this compound on Metabolic Parameters
Parameter | Control Group | This compound Group | Statistical Significance |
---|---|---|---|
Body Weight (g) | 30 ± 2 | 25 ± 1 | p < 0.01 |
Plasma PON1 Activity (U/mL) | 10 ± 1 | 15 ± 2 | p < 0.05 |
Liver Steatosis (%) | 40 ± 5 | 20 ± 3 | p < 0.01 |
Table 2: Mitochondrial Function Assessment
Treatment | Mitochondrial Membrane Potential (ΔΨm) | ATP Production (nmol/mg protein) | Oxidative Stress Marker (DCF-DA Fluorescence) |
---|---|---|---|
Control | Low | 50 ± 5 | High |
This compound | High | 80 ± 10 | Low |
Properties
CAS No. |
1800188-47-9 |
---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(8,8-dimethyl-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-3-yl)-5-ethoxyphenol |
InChI |
InChI=1S/C22H26O4/c1-4-24-16-6-7-17(19(23)12-16)15-11-14-5-8-20-18(21(14)25-13-15)9-10-22(2,3)26-20/h5-8,12,15,23H,4,9-11,13H2,1-3H3 |
InChI Key |
IUXJXQLTUMGHHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2CC3=C(C4=C(C=C3)OC(CC4)(C)C)OC2)O |
Origin of Product |
United States |
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